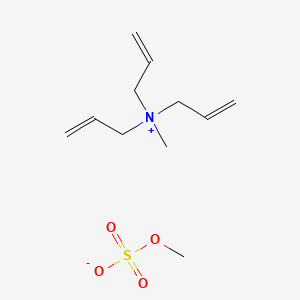
(2R)-2-Acetamido-2-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Acetamido-2-phenylpropanoic acid: is a derivative of the amino acid phenylalanine, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is part of the class of N-acyl-alpha-amino acids, which are known for their biological significance and applications in various fields such as medicine, nutrition, and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation of Unsaturated Azlactones: One common method involves the hydrogenation of unsaturated azlactones in an aqueous sodium hydroxide solution using Raney nickel under pressure.
N-Acetylation Reaction: Another method involves the reaction of L-phenylalanine with acetic anhydride.
Industrial Production Methods: Industrial production of (2R)-2-Acetamido-2-phenylpropanoic acid often involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
N-Acetylation: The primary reaction is the acetylation of the amino group of phenylalanine using acetic anhydride.
Esterification: (2R)-2-Acetamido-2-phenylpropanoic acid can undergo esterification reactions, such as with methanol using Mukaiyama’s reagent.
Common Reagents and Conditions:
Acetic Anhydride: Used for acetylation reactions.
Mukaiyama’s Reagent: Used for esterification reactions.
Raney Nickel: Used as a catalyst in hydrogenation reactions.
Major Products:
This compound: The primary product of acetylation.
This compound methyl ester: Formed through esterification with methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Peptides: (2R)-2-Acetamido-2-phenylpropanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology:
Metabolic Studies: It is used in studies related to amino acid metabolism and enzyme activity.
Medicine:
Drug Development: It serves as a precursor in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs.
Industry:
Nutritional Supplements: Used in the production of dietary supplements and artificial sweeteners like aspartame.
Wirkmechanismus
Molecular Targets and Pathways: (2R)-2-Acetamido-2-phenylpropanoic acid exerts its effects primarily through its role in metabolic pathways involving amino acids. It acts as a substrate for enzymes like phenylalanine N-acetyltransferase, which catalyzes its formation . Additionally, long-chain N-acylated derivatives of phenylalanine can influence mitochondrial respiration and glucose homeostasis .
Vergleich Mit ähnlichen Verbindungen
- N-acetyl-L-tyrosine
- N-acetyl-L-tryptophan
- N-acetyl-L-histidine
Uniqueness: (2R)-2-Acetamido-2-phenylpropanoic acid is unique due to its specific structure and the biological roles it plays. Unlike other N-acylated amino acids, it is involved in the synthesis of aspartame and has distinct applications in drug development and metabolic studies .
By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its properties for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
16707-49-6 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.229 |
IUPAC-Name |
(2R)-2-acetamido-2-phenylpropanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-11(2,10(14)15)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)(H,14,15)/t11-/m1/s1 |
InChI-Schlüssel |
QZMOGBLDXPANBR-LLVKDONJSA-N |
SMILES |
CC(=O)NC(C)(C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)



![N-Methylthiazolo[4,5-f]quinolin-2-amine](/img/structure/B579457.png)


![(2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B579460.png)



